molecular formula C19H18ClN3O2 B11450339 1-[2-(2-chlorophenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

1-[2-(2-chlorophenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No.: B11450339
M. Wt: 355.8 g/mol
InChI Key: CENDIQRSFUXBMG-UHFFFAOYSA-N
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Description

1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE is a complex organic compound that belongs to the class of pyrimidoquinazolinones This compound is characterized by its unique structure, which includes a chlorophenoxyethyl group and a pyrimidoquinazolinone core

Preparation Methods

The synthesis of 1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Chlorophenoxyethyl Intermediate: The initial step involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol.

    Cyclization to Form the Pyrimidoquinazolinone Core: The intermediate is then reacted with appropriate reagents to form the pyrimidoquinazolinone core. This step often involves the use of strong acids or bases to facilitate the cyclization process.

    Final Coupling Reaction: The final step involves the coupling of the chlorophenoxyethyl group with the pyrimidoquinazolinone core under specific reaction conditions, such as elevated temperatures and the presence of catalysts.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of derivatives with different functional groups and properties.

Scientific Research Applications

1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the modification of its properties to suit specific applications.

    Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of various biological processes. Its ability to interact with specific molecular targets makes it useful for investigating the roles of these targets in different biological pathways.

Mechanism of Action

The mechanism of action of 1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE can be compared with other similar compounds, such as:

    2-[1-(2-chlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound has a similar core structure but includes a thiadiazole ring instead of a pyrimidoquinazolinone core. The presence of the thiadiazole ring can result in different chemical properties and biological activities.

    Pyrimido[1,2-a]benzimidazoles: These compounds have a similar pyrimido core but include a benzimidazole ring. They have been studied for their pharmacological use and exhibit a wide range of biological activities.

The uniqueness of 1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE lies in its specific combination of functional groups and its ability to undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one

InChI

InChI=1S/C19H18ClN3O2/c20-15-7-2-4-9-17(15)25-13-12-22-10-5-11-23-18(24)14-6-1-3-8-16(14)21-19(22)23/h1-4,6-9H,5,10-13H2

InChI Key

CENDIQRSFUXBMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CCOC4=CC=CC=C4Cl

Origin of Product

United States

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